molecular formula C27H33N5O2 B1675706 Unii-tsa990HP1K CAS No. 313489-71-3

Unii-tsa990HP1K

Cat. No.: B1675706
CAS No.: 313489-71-3
M. Wt: 459.6 g/mol
InChI Key: VYNKVNDKAOGAAQ-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for preparing LY-517717 are not readily available in the sources I’ve accessed.
    • it’s worth noting that industrial production methods likely involve optimization for yield, scalability, and cost-effectiveness.
  • Chemical Reactions Analysis

    • LY-517717 may undergo various chemical reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions would depend on the specific synthetic pathway, which, unfortunately, I cannot provide at this time.
    • The major products formed from these reactions would also vary based on the reaction type.
  • Scientific Research Applications

    • LY-517717 has potential applications in various fields:

        Medicine: As an anticoagulant, it could be used to prevent blood clots after joint replacement surgeries.

        Chemistry and Biology: Researchers may study its interactions with FXa and explore its effects on coagulation pathways.

        Industry: Industrial applications might involve drug development or other therapeutic interventions.

  • Mechanism of Action

    • LY-517717 exerts its effects by inhibiting factor Xa, a key enzyme in the coagulation cascade.
    • By blocking factor Xa, it interferes with the conversion of prothrombin to thrombin, ultimately preventing clot formation.
  • Comparison with Similar Compounds

    • While I don’t have a direct list of similar compounds, LY-517717’s uniqueness lies in its oral bioavailability, potency, and specific targeting of factor Xa.

    Remember that LY-517717 is primarily studied for its anticoagulant properties, especially in the context of post-surgical thromboprophylaxis. If you need further information or have additional questions, feel free to ask

    Properties

    IUPAC Name

    N-[2-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C27H33N5O2/c1-30-13-10-23(11-14-30)31-15-17-32(18-16-31)27(34)25(21-5-3-2-4-6-21)29-26(33)22-8-7-20-9-12-28-24(20)19-22/h2-9,12,19,23,25,28H,10-11,13-18H2,1H3,(H,29,33)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VYNKVNDKAOGAAQ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1CCC(CC1)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)NC(=O)C4=CC5=C(C=C4)C=CN5
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C27H33N5O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00953385
    Record name N-{2-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl}-1H-indole-6-carboximidic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00953385
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    459.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    313489-71-3
    Record name N-{2-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl}-1H-indole-6-carboximidic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00953385
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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